molecular formula C12H9ClN2O B484892 3-chloro-N-(pyridin-4-yl)benzamide CAS No. 113204-20-9

3-chloro-N-(pyridin-4-yl)benzamide

Cat. No.: B484892
CAS No.: 113204-20-9
M. Wt: 232.66g/mol
InChI Key: AGEMHBDIONALQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(pyridin-4-yl)benzamide is a chemical compound of interest in scientific research, particularly within the fields of medicinal chemistry and neuroscience. It belongs to a class of N-pyridyl benzamides that have been identified as potent openers of neuronal KCNQ2/Q3 potassium channels . These channels are critical regulators of neuronal excitability, and their activation is a recognized therapeutic strategy for conditions such as epilepsy and pain . The specific structure of this compound, featuring a chloro-substituted benzamide moiety directly linked to a pyridinyl ring, is a key pharmacophore associated with this biological activity. Research on closely related structures demonstrates that such compounds function by stabilizing the open state of KCNQ2/Q3 channels, which enhances the M-current, a potassium current that dampens neuronal firing . This mechanism helps to reduce hyperexcitability in neural circuits. Furthermore, structurally similar benzamide compounds have also been investigated for their role as inhibitors of vascular endothelial growth factor receptors (VEGFRs) , such as VEGFR2, indicating potential applications in oncology research . This product is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel pharmacologically active agents.

Properties

CAS No.

113204-20-9

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66g/mol

IUPAC Name

3-chloro-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H9ClN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,(H,14,15,16)

InChI Key

AGEMHBDIONALQA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of chlorine (meta vs. para) and the choice of aromatic substituent (pyridine, nitro, fluorine) significantly alter electronic properties and crystal packing. For example, nitro groups enhance planarity, while fluorine induces polymorphism .
  • Biological Relevance : Pyridin-3-yl-pyrimidine derivatives (e.g., 4-chloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide) are associated with kinase inhibition, suggesting that pyridine positioning affects target selectivity .

Crystal Packing and Intermolecular Interactions

Table 2: Intermolecular Interactions in Selected Benzamide Derivatives

Compound Name Dominant Interactions Halogen Bonding (Cl···Cl/X) Hydrogen Bonding
This compound C-H···O, π-π stacking Cl···Cl: ~3.8–3.9 Å N-H···O (amide), C-H···O (pyridine)
3-Chloro-N-(2-nitrophenyl)benzamide C-H···O (nitro), N-H···O Cl···Cl: 3.943 Å C10-H10···O1 (chain-forming)
3-Chloro-N-(2-fluorophenyl)benzamide C-H···F, C-H···O Not observed Forms dimers via F···H-C and O···H-C
3-Chloro-N-(diethylcarbamothioyl)benzamide S···Ni (coordination bonds) Cl···Cl: Not reported Thiourea S participates in metal coordination

Key Observations :

  • Halogen Bonding : Chlorine atoms in meta positions participate in weak Cl···Cl interactions (~3.8–4.0 Å), influencing crystal stability .
  • Hydrogen Bonding : Pyridin-4-yl and nitro groups enhance directional interactions, promoting layered or chain-like packing .

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